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Compound of Interest

Compound Name: Phenethyl bromide

Cat. No.: B041541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for phenethyl
bromide (2-bromo-1-phenylethane), a key intermediate in the synthesis of various

pharmaceuticals and research chemicals. The interpretation of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its

identification, purity assessment, and quality control in drug development and manufacturing.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and mass spectra of phenethyl bromide.

Table 1: ¹H NMR Spectroscopic Data for Phenethyl
Bromide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.20 Multiplet 5H
Aromatic protons

(C₆H₅)

3.58 Triplet 2H -CH₂-Br

3.18 Triplet 2H C₆H₅-CH₂-
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Phenethyl
Bromide

Chemical Shift (δ) ppm Assignment

139.1 C1 (Quaternary aromatic carbon)

128.8 C3/C5 (Aromatic CH)

128.6 C2/C6 (Aromatic CH)

126.9 C4 (Aromatic CH)

39.8 C7 (C₆H₅-CH₂)

33.5 C8 (-CH₂-Br)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Key IR Absorption Bands for Phenethyl
Bromide

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3087, 3064, 3029 Medium Aromatic C-H stretch

2953, 2874 Medium Aliphatic C-H stretch

1604, 1496, 1454 Medium to Strong
Aromatic C=C skeletal

vibrations

1445 Medium CH₂ scissoring

748, 698 Strong
C-H out-of-plane bending

(monosubstituted benzene)

605 Medium C-Br stretch

Sample preparation: Neat liquid film
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Table 4: Mass Spectrometry Data for Phenethyl Bromide
(Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment Ion

184/186 ~20
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

105 63 [C₈H₉]⁺ (Loss of Br)

91 100
[C₇H₇]⁺ (Tropylium ion, base

peak)

77 ~14 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:

Sample Preparation: A solution of phenethyl bromide (approximately 10-20 mg) is

prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically

operating at a proton frequency of 300 MHz or higher.

¹H NMR Parameters: A standard pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of

scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5

seconds.

¹³C NMR Parameters: A proton-decoupled pulse sequence is employed for the ¹³C

spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a
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larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

required.

Infrared (IR) Spectroscopy
FT-IR Spectrum Acquisition:

Sample Preparation: As phenethyl bromide is a liquid at room temperature, the spectrum

is typically acquired using a neat liquid film. A drop of the sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then pressed

together to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used by placing a drop of the liquid directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is

recorded first. The sample is then placed in the IR beam path, and the sample spectrum is

acquired. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹). A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition:

Sample Introduction: A small amount of phenethyl bromide is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or

by direct injection. The sample is vaporized in the ion source.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which

plots the relative abundance of each ion as a function of its m/z value.
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Visualization of Spectroscopic Interpretations
The following diagrams illustrate key relationships and processes in the spectroscopic analysis

of phenethyl bromide.

Phenethyl Bromide
[C₆H₅CH₂CH₂Br]⁺

m/z = 184/186

[C₆H₅CH₂CH₂]⁺
m/z = 105

- •Br
Tropylium Ion

[C₇H₇]⁺
m/z = 91 (Base Peak)

- CH₂=CH₂ (rearrangement)
Phenyl Cation

[C₆H₅]⁺
m/z = 77

- C₂H₂
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Caption: Mass Spectrometry Fragmentation Pathway of Phenethyl Bromide.
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To cite this document: BenchChem. [Spectroscopic Data Interpretation for Phenethyl
Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041541#spectroscopic-data-interpretation-for-
phenethyl-bromide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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